An In-depth Technical Guide to Pomalidomide-amido-C3-piperazine-N-Boc: Structure, Synthesis, and Application in Targeted Protein Degradation
An In-depth Technical Guide to Pomalidomide-amido-C3-piperazine-N-Boc: Structure, Synthesis, and Application in Targeted Protein Degradation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of Pomalidomide-amido-C3-piperazine-N-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthetic protocol, summarizes relevant quantitative data from analogous syntheses, and illustrates the pertinent biological pathways and experimental workflows.
Core Structure and Chemical Properties
Pomalidomide-amido-C3-piperazine-N-Boc is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine-N-Boc linker via a C3 amide bond. This bifunctional molecule serves as a versatile intermediate in the construction of PROTACs, which are designed to selectively degrade target proteins of interest.
| Property | Value | Source |
| Molecular Formula | C27H33N5O8 | [1][2][3] |
| Molecular Weight | 555.58 g/mol | [3][4] |
| Canonical SMILES | O=C(CCCC(N1CCN(CC1)C(OC(C)(C)C)=O)=O)NC2=CC=CC(C(N3C(C(N4)=O)CCC4=O)=O)=C2C3=O | [3] |
| Description | An E3 ligase ligand-linker conjugate for PROTAC synthesis. | [1][2][3] |
Role in PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein degradation. The pomalidomide portion of the PROTAC binds to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5] The other end of the PROTAC is attached to a ligand that binds a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5]
Synthesis of Pomalidomide-amido-C3-piperazine-N-Boc
Stage 1: Synthesis of Linker Precursor: 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
A plausible synthesis for this linker precursor involves the reaction of 1-Boc-piperazine with an acrylic acid derivative.
Experimental Protocol:
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To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add acrylic acid (1.1 eq).
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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The crude product can be purified by silica (B1680970) gel column chromatography to yield 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid.
Stage 2: Amide Coupling of 4-Aminopomalidomide with the Linker Precursor
The final step involves the formation of an amide bond between the 4-amino group of pomalidomide and the carboxylic acid of the linker precursor. This is a standard peptide coupling reaction.
Experimental Protocol:
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Dissolve 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
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Add a peptide coupling reagent such as HATU (1.1 eq) and an amine base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add 4-aminopomalidomide (1.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-18 hours.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain Pomalidomide-amido-C3-piperazine-N-Boc.
Quantitative Data from Analogous Syntheses
While specific yield and characterization data for Pomalidomide-amido-C3-piperazine-N-Boc are not available in the public domain, the following tables summarize reaction conditions and yields for the synthesis of similar pomalidomide-linker conjugates, providing a benchmark for expected outcomes.
Table 1: Synthesis of Pomalidomide Derivatives via Nucleophilic Aromatic Substitution with Amines
| Amine Linker | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propargylamine | DMSO | 90 | 16 | 86 | [6] |
| N-Boc-ethylenediamine | DMSO | 90 | 16 | 92 | [6] |
| 4-(2-Aminoethyl)morpholine | DMSO | 90 | 16 | 94 | [6] |
| tert-Butyl piperazine-1-carboxylate | DMSO | 90 | 16 | 93 | [6] |
Table 2: Synthesis of Pomalidomide-based Homo-dimers
| Diamine Linker | Temperature (°C) | Yield (%) | Reference |
| N,N'-Dimethylethylenediamine | 110 | 81 | [6] |
| N,N'-Dimethyl-1,3-propanediamine | 110 | 72 | [6] |
| 1,4-Bis(3-aminopropyl)piperazine | 90 | 43 | [6] |
Expected Characterization
The structural confirmation of the synthesized Pomalidomide-amido-C3-piperazine-N-Boc would typically involve a suite of analytical techniques:
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure and confirm the formation of the amide bond and the presence of all expected functional groups.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
Pomalidomide-amido-C3-piperazine-N-Boc is a key intermediate for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its synthesis, achievable through standard amide coupling procedures, provides a versatile platform for the development of novel targeted protein degraders. The provided protocols and data, based on established literature for analogous compounds, offer a solid foundation for researchers in the field of chemical biology and drug discovery.
References
- 1. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 242459-97-8|3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
